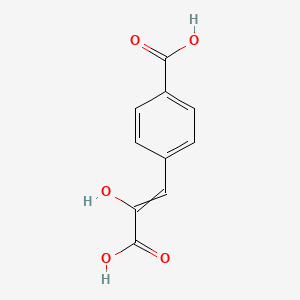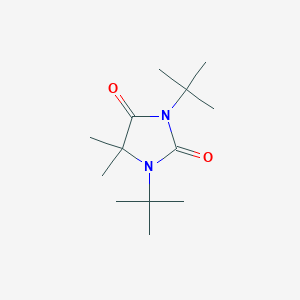
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidines. This compound is characterized by its unique structure, which includes two tert-butyl groups and two methyl groups attached to an imidazolidine ring. It is known for its stability and reactivity, making it a valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of tert-butylamine with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound, reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine products depending on the reagents used.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine and chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolidines, which can be further utilized in different chemical processes .
科学的研究の応用
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can be utilized in catalytic processes .
類似化合物との比較
Similar Compounds
1,3-Dibromo-5,5-Dimethylhydantoin: This compound is similar in structure but contains bromine atoms instead of tert-butyl groups.
DMDM Hydantoin: Another related compound, which is used as a preservative in cosmetics.
Uniqueness
1,3-DI-Tert-butyl-5,5-dimethylimidazolidine-2,4-dione is unique due to its high stability and reactivity, which makes it suitable for a wide range of applications in different fields. Its structure allows for easy modification, making it a versatile compound for research and industrial purposes .
特性
CAS番号 |
141312-47-2 |
|---|---|
分子式 |
C13H24N2O2 |
分子量 |
240.34 g/mol |
IUPAC名 |
1,3-ditert-butyl-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)14-9(16)13(7,8)15(10(14)17)12(4,5)6/h1-8H3 |
InChIキー |
OYGMPWOFFSERLL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1C(C)(C)C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


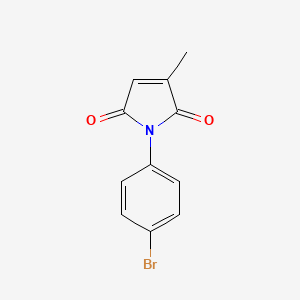
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)

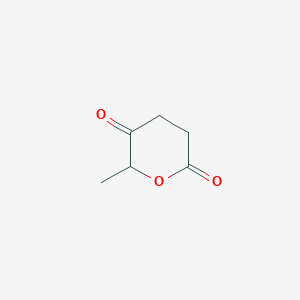
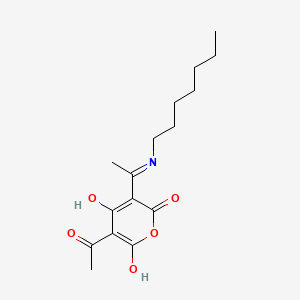
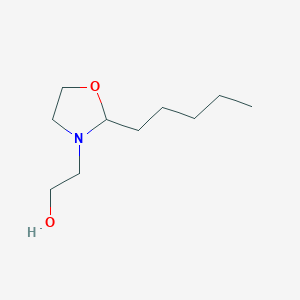
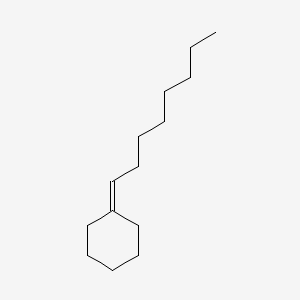
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
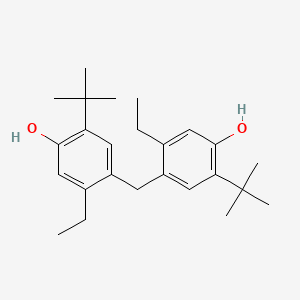
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
